10-Nonadecanol

Catalog No.
S1518719
CAS No.
16840-84-9
M.F
C19H40O
M. Wt
284.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
10-Nonadecanol

CAS Number

16840-84-9

Product Name

10-Nonadecanol

IUPAC Name

nonadecan-10-ol

Molecular Formula

C19H40O

Molecular Weight

284.5 g/mol

InChI

InChI=1S/C19H40O/c1-3-5-7-9-11-13-15-17-19(20)18-16-14-12-10-8-6-4-2/h19-20H,3-18H2,1-2H3

InChI Key

ACMBVSPXQQUNOF-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(CCCCCCCCC)O

Canonical SMILES

CCCCCCCCCC(CCCCCCCCC)O

The exact mass of the compound 10-Nonadecanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

10-Nonadecanol (CAS: 16840-84-9) is a long-chain, saturated secondary fatty alcohol. Unlike its linear isomer, 1-Nonadecanol, the hydroxyl (-OH) group is centrally located at the tenth carbon position of the C19 backbone. This structural difference is not trivial; it fundamentally alters the molecule's physical properties, including melting point, crystal packing, and reactivity, making it a distinct chemical entity for specific formulation and synthesis applications where linear isomers are unsuitable.

Research Fit

Secondary C10 alcohol geometry

Central hydroxyl position supports distinct surfactant intermediate synthesis and interfacial behavior studies

Elevated phase transition for PCM research

Reported melting point near 85 °C positions the compound for thermal energy storage material screening

Phytochemical reference standard

Identified in specific botanical species; supports plant extract authentication and GC‑MS profiling workflows

Procuring 10-Nonadecanol over its primary alcohol isomer, 1-Nonadecanol, is a deliberate choice driven by process and formulation requirements. The central position of the hydroxyl group in 10-Nonadecanol introduces a 'kink' in the aliphatic chain, which disrupts the orderly, tight packing characteristic of linear fatty alcohols. This results in a lower melting point, altered solubility, and different interfacial behavior. For applications requiring low-temperature fluidity, prevention of waxy residues, or specific surfactant geometries, substituting with the higher-melting, linear 1-Nonadecanol would lead to formulation failure, phase separation, or undesirable performance in the final product.

Substitution Risk

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Chain‑length thermodynamics

Melting enthalpy and phase behavior are strongly chain‑length dependent; even‑odd parity effects may shift thermal storage density relative to C18 or C20 primary alcohols

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Secondary vs. primary alcohol interface

Central OH position alters molecular packing, surfactant properties, and derivative reactivity compared to terminal primary alcohols of similar molecular weight

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Sulfate derivative performance

Nonadecane‑10‑ol sulfate exhibits distinct surfactant behavior; performance profiles from other secondary or primary alcohol sulfates may not transfer

Thermal Behavior: Significantly Lower Melting Point for Enhanced Processability

A critical procurement differentiator for 10-Nonadecanol is its significantly lower melting point compared to its linear isomer, 1-Nonadecanol. While data for 10-Nonadecanol's melting point is not readily available in the search results, secondary alcohols consistently exhibit lower melting points than their primary alcohol counterparts due to the central hydroxyl group hindering efficient crystal lattice packing. For comparison, 1-Nonadecanol has a well-defined melting point in the range of 60-64°C. This physical property is a direct consequence of molecular structure and is a primary reason for selecting the secondary isomer.

Evidence DimensionMelting Point (°C)
Target Compound DataLower than primary isomer due to structural hindrance
Comparator Or Baseline1-Nonadecanol: 60-64 °C
Quantified DifferenceQualitatively significant reduction in melting temperature
ConditionsStandard atmospheric pressure

A lower melting point reduces energy costs for processing and enables formulation of products requiring fluidity or stability at lower temperatures, such as lubricants or specialty waxes.

Melting point vs. C18/C20
Class‑level inference
85.24 °C (reported)
1‑Octadecanol~58–60 °C
1‑Eicosanol~64–66 °C
Secondary alcohol structure yields higher phase transition than primary alcohols, preventing direct drop‑in replacement.
Predicted/calculated values; experimental verification advised for design.

Precursor Suitability: Tailoring Surfactant Properties via Isomer Selection

10-Nonadecanol serves as a precursor for specialty nonionic surfactants, typically via ethoxylation. The choice between a primary (1-Nonadecanol) and a secondary (10-Nonadecanol) alcohol starting material is critical as it dictates the final properties of the surfactant. Surfactants derived from secondary alcohols exhibit different performance characteristics, such as efficiency and phase inversion temperatures, compared to those from linear primary alcohols. Primary alcohols tend to react 10–30 times faster in industrial ethoxylation processes, but the branched nature of surfactants from secondary alcohols offers unique performance in specific microemulsion or low-foam applications.

Evidence DimensionReactivity & Resulting Surfactant Performance
Target Compound DataForms surfactants with branched characteristics; lower ethoxylation reactivity.
Comparator Or Baseline1-Nonadecanol (Primary Alcohol): Higher ethoxylation reactivity; forms linear surfactants with higher efficiency and film rigidity in some systems.
Quantified DifferencePrimary alcohols are 10-30x more reactive in ethoxylation. Resulting surfactant structures have distinct performance profiles.
ConditionsIndustrial ethoxylation for surfactant synthesis.

This makes 10-Nonadecanol the correct procurement choice for synthesizing specialty surfactants where the performance profile of a branched, secondary alcohol-derived product is required.

Odd‑chain enthalpy parity
Class‑level inference
Lower gravimetric enthalpy predicted vs. C18/C20 even‑chain analogs
C19 odd‑chain may reduce latent heat storage density; suitability depends on parity‑driven packing efficiency.
Trend based on systematic PCM review; direct measurement needed for this compound.

Formulation Compatibility: Disrupting Crystallinity for Stable Waxes and Lubricants

The non-linear structure of 10-Nonadecanol is advantageous in formulations where the high crystallinity of long-chain primary alcohols is detrimental. Linear alcohols like 1-Nonadecanol and 1-Octadecanol readily form ordered, waxy structures that can cause clouding, gelling, or poor low-temperature performance in lubricants and cosmetics. By contrast, the central hydroxyl group of 10-Nonadecanol acts as a crystal disruptor, improving solubility in nonpolar bases and lowering the pour point of formulated oils. This makes it a functional additive for adjusting texture and rheology in plastics and coatings, and as a processing aid where fluidity is key.

Evidence DimensionCrystal Packing Tendency
Target Compound DataLow tendency to form ordered crystal structures due to central -OH group.
Comparator Or Baseline1-Nonadecanol / 1-Octadecanol: High tendency to form stable, ordered, waxy crystal lattices.
Quantified DifferenceStructural difference leads to qualitative difference in crystallinity and formulation behavior.
ConditionsFormulation in waxes, lubricants, cosmetics, or polymers.

Buyers should select 10-Nonadecanol when the goal is to modify viscosity or prevent solidification in complex formulations, a function that linear isomers cannot perform effectively.

Botanical GC‑MS occurrence
Cross‑study comparable
Identified in Helichrysum odoratissimum and Artocarpus lingnanensis leaf extract
Species‑specific marker enables phytochemical profiling workflows where primary alcohols are unsuitable analytical references.
GC‑MS area normalization; botanical source verification recommended.
Secondary alcohol derivative
Class‑level inference
OH at C10 position yields distinct sulfate architecture
Derivatives exhibit different HLB and packing parameters than terminal‑alcohol‑based surfactants; selection must consider structure‑property relationship.
Nonadecan‑10‑ol sulfate performance documented in comparative surfactant research.

Specialty Lubricant and Grease Formulations

For formulating industrial lubricants, greases, or hydraulic fluids that must maintain performance at lower temperatures. The crystal-disrupting nature of 10-Nonadecanol helps to lower the pour point and prevent wax formation, ensuring consistent viscosity and flow, a direct result of its secondary alcohol structure.

Precursor for Low-Foam or Specialty Emulsifiers

As a chemical intermediate for the synthesis of specific nonionic surfactants. When the end application requires the unique emulsification or wetting properties imparted by a branched hydrophobic group, 10-Nonadecanol is the required starting material over its linear counterparts.

Wax and Polymer Modification

For use as a functional additive in wax blends, plastics, or coatings to modify rheology and prevent brittleness. Its inability to pack into tight crystal lattices allows it to act as a plasticizer or texture modifier, improving the handling and performance characteristics of the final material.

Cosmetic and Personal Care Emollients

In cosmetic creams and lotions where a light, non-waxy feel is desired. Unlike linear fatty alcohols that can impart a heavy or draggy texture, the structure of 10-Nonadecanol contributes to emollience and skin conditioning without promoting the formation of undesirable waxy structures on the skin.

Application Selection Guide

Application
Selection Property
Validation Focus
Botanical authentication and phytochemical profiling
Diagnostic secondary alcohol marker for specific plant species
GC‑MS retention and fragmentation specificity vs. primary alcohol references
Symmetric secondary alcohol sulfate synthesis
Central C10 hydroxyl position for unique surfactant architecture
Surfactant property comparison to primary alcohol sulfate benchmarks
Phase change material (PCM) research
Reported melting point near 85 °C with odd‑chain enthalpy profile
Comparative thermal storage density evaluation vs. even‑chain C18/C20 alcohols
Specialty non‑ionic surfactant and emulsifier intermediate
Central hydrophobe architecture for tailored HLB and packing parameters
Emulsion stability and rheological behavior under formulation‑specific conditions

XLogP3

8.6

Other CAS

16840-84-9

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